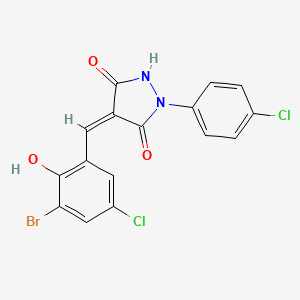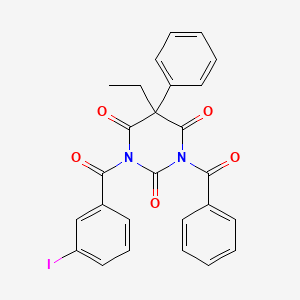![molecular formula C17H19NO5 B5136366 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene, also known as ENB-18, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ENB-18 belongs to the family of nitrobenzenes, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene involves its interaction with various molecular targets in the cells. This compound has been found to inhibit the activity of certain enzymes, such as topoisomerases and histone deacetylases, which are involved in DNA replication and gene expression. In addition, this compound has been shown to modulate the activity of signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival. The precise mechanism of action of this compound is still under investigation, and further research is needed to fully understand its molecular targets and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to inhibition of cell growth and proliferation. In addition, this compound has been found to modulate the expression of genes involved in cell survival and DNA repair. In inflammation, this compound suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, leading to reduced inflammation and tissue damage. Furthermore, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene has several advantages for lab experiments, including its high yield and purity, and well-established synthesis method. In addition, this compound has been extensively studied for its potential therapeutic applications, making it a suitable candidate for preclinical and clinical trials. However, there are also some limitations associated with this compound. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways. In addition, the toxicity and pharmacokinetics of this compound need to be further investigated to ensure its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene. One potential direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic diseases. In addition, further research is needed to fully understand its mechanism of action and molecular targets, which could lead to the development of more effective therapies. Furthermore, the toxicity and pharmacokinetics of this compound need to be further investigated to ensure its safety and efficacy in humans. Overall, this compound has significant potential for scientific research and therapeutic applications, and further investigation is warranted.
Méthodes De Synthèse
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene can be synthesized through a multistep reaction process involving the reaction of 4-ethoxyphenol with 3-chloropropylamine, followed by the reaction of the resulting compound with 2-nitrochlorobenzene. The final product is obtained through purification and isolation steps. The synthesis of this compound has been optimized to ensure high yield and purity, making it suitable for scientific research applications.
Applications De Recherche Scientifique
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has been investigated for its neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-2-21-14-8-10-15(11-9-14)22-12-5-13-23-17-7-4-3-6-16(17)18(19)20/h3-4,6-11H,2,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFDXELNLQTWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5136288.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5136291.png)

![7-(4-acetylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5136311.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine](/img/structure/B5136319.png)

![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136346.png)


![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5136372.png)



